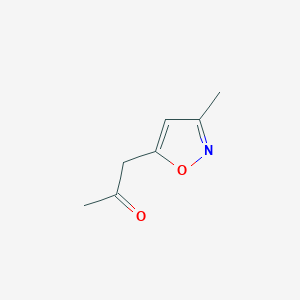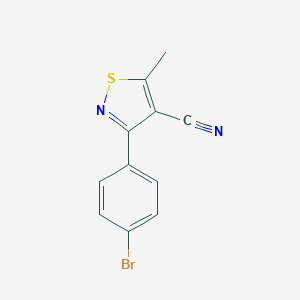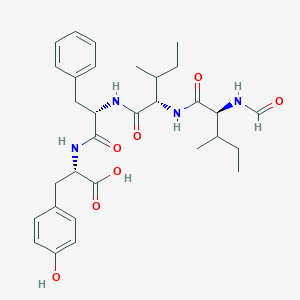
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine (FNLFT) is a peptide that has gained significant attention in the field of scientific research due to its potential applications in various fields. This peptide is a member of the family of neuropeptides called RF-amide peptides. Among the RF-amide peptides, FNLFT has been found to have a wide range of biological activities, including the regulation of feeding behavior, the modulation of the hypothalamic-pituitary-gonadal axis, and the regulation of pain perception.
Mécanisme D'action
The mechanism of action of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is not fully understood. However, it has been suggested that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine may act on specific receptors in the brain and peripheral tissues to exert its biological effects. One of the receptors that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to bind to is the G protein-coupled receptor GPR54.
Biochemical and Physiological Effects:
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of feeding behavior and the hypothalamic-pituitary-gonadal axis, N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to modulate pain perception. Studies have shown that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can reduce pain sensitivity in rats, and it has been suggested that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine may have potential applications in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in lab experiments is its high potency. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to be active at very low concentrations, which makes it an ideal tool for studying the biological effects of neuropeptides. However, one of the limitations of using N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in lab experiments is its relatively short half-life. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is rapidly degraded in vivo, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine. One area of interest is the role of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in the regulation of reproductive function. Studies have shown that N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can modulate the hypothalamic-pituitary-gonadal axis, but the exact mechanisms by which it exerts these effects are not fully understood. Another area of interest is the potential use of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine in the treatment of chronic pain. Further studies are needed to determine the mechanisms by which N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine reduces pain sensitivity and to explore its potential as a therapeutic agent. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine, as these factors can have a significant impact on its efficacy and safety.
Méthodes De Synthèse
The synthesis of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine can be achieved using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the sequential addition of protected amino acids to a solid support, with each amino acid being activated by a coupling reagent before being added to the growing peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine is in the field of neuroscience. N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to play a role in the regulation of feeding behavior, with studies showing that it can reduce food intake in rats. Additionally, N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine has been found to modulate the hypothalamic-pituitary-gonadal axis, which is involved in the regulation of reproductive function.
Propriétés
Numéro CAS |
100007-40-7 |
|---|---|
Nom du produit |
N-Formylnorleucyl-leucyl-phenylalanyl-tyrosine |
Formule moléculaire |
C31H42N4O7 |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H42N4O7/c1-5-19(3)26(32-18-36)29(39)35-27(20(4)6-2)30(40)33-24(16-21-10-8-7-9-11-21)28(38)34-25(31(41)42)17-22-12-14-23(37)15-13-22/h7-15,18-20,24-27,37H,5-6,16-17H2,1-4H3,(H,32,36)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t19?,20?,24-,25-,26-,27-/m0/s1 |
Clé InChI |
JLTSZENYPMLEDA-HERDVTPGSA-N |
SMILES isomérique |
CCC(C)[C@@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O |
Séquence |
XXFY |
Synonymes |
fNle-Leu-Phe-Tyr N-formylnorleucyl-leucyl-phenylalanyl-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




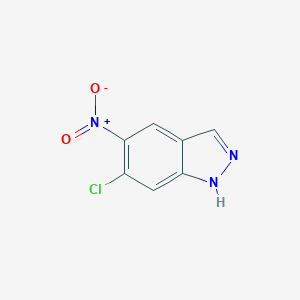

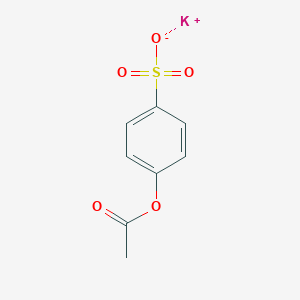
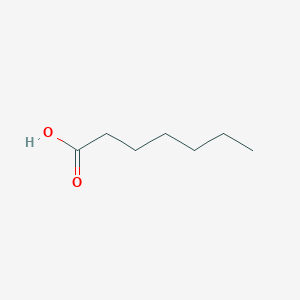
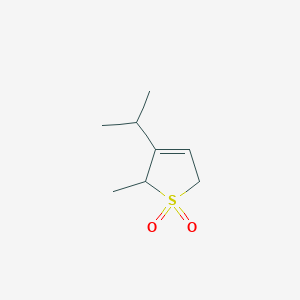
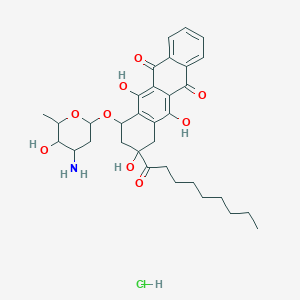
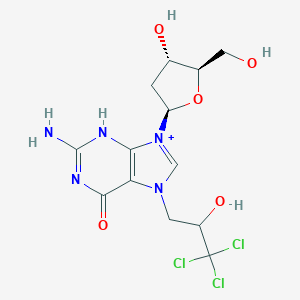


![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)
